An In-depth Technical Guide to 6-Chloroquinolin-2-amine: Molecular Structure and Characterization
An In-depth Technical Guide to 6-Chloroquinolin-2-amine: Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of 6-Chloroquinolin-2-amine. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of pharmacological properties, including antimalarial, anticancer, and antibacterial activities.[1][2][3] This document serves as a core reference for professionals engaged in research and development involving this compound.
Molecular Identity and Physicochemical Properties
6-Chloroquinolin-2-amine is a heterocyclic aromatic amine. Its fundamental molecular identifiers and physical properties are summarized below. The compound typically appears as a white powder and should be stored at 2-8°C for stability.[4]
| Property | Value | Source |
| IUPAC Name | 6-Chloroquinolin-2-amine | N/A |
| CAS Number | 18672-02-1 | [4][5] |
| Molecular Formula | C₉H₇ClN₂ | [4][5][6] |
| Molecular Weight | 178.62 g/mol | [5][6][7][8] |
| Appearance | White Powder | [4] |
| Purity | ≥95% | [4][5] |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)Cl)N=C1N | N/A |
| InChI Key | JNHREQJNIDQTRH-UHFFFAOYSA-N | [9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 6-Chloroquinolin-2-amine. While a complete public dataset for this specific molecule is not available, the following table summarizes the expected characteristic signals based on analyses of structurally similar compounds like 6-chloroquinoline and other aromatic amines.[2][10]
| Technique | Expected Observations | Rationale / Comparison |
| ¹H NMR | ~6.5-8.5 ppm: Multiple signals (singlets, doublets, multiplets) corresponding to aromatic protons on the quinoline ring system. ~4.0-5.0 ppm: A broad singlet corresponding to the amine (-NH₂) protons. | Aromatic protons in quinoline derivatives typically appear in this downfield region.[1][11] The amine proton signal position can vary with solvent and concentration.[10] |
| ¹³C NMR | ~110-160 ppm: Multiple signals corresponding to the nine carbon atoms of the quinoline ring. The carbon attached to the amine group (C2) and the carbon attached to the chlorine (C6) will be significantly affected. | Carbons in the quinoline ring system are observed in this range.[2] The C2 carbon would be expected around 155-160 ppm, while other aromatic carbons would appear between 110-150 ppm. |
| Mass Spec (MS) | m/z ~178.6 [M]⁺: Molecular ion peak corresponding to the compound's molecular weight. m/z ~179.6 [M+1]⁺: Isotope peak due to the natural abundance of ¹³C. Distinct M/M+2 pattern: A ratio of approximately 3:1 for the molecular ion peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes. | The fragmentation pattern would likely involve the loss of HCN or Cl radicals, which is characteristic of nitrogen heterocycles and chlorinated aromatic compounds.[12] |
| Infrared (IR) | ~3400-3500 cm⁻¹: Two distinct peaks for asymmetric and symmetric N-H stretching of the primary amine.[10] ~1600-1650 cm⁻¹: N-H scissoring (bending) vibration.[10] ~1200-1350 cm⁻¹: C-N stretching for the aromatic amine.[10] ~1000-1100 cm⁻¹: C-Cl stretching vibration. | These absorptions are characteristic of primary aromatic amines and chloro-substituted aromatic rings.[2][10][13] |
Experimental Protocols
Detailed and precise experimental methods are crucial for reproducible results. The following sections outline standard protocols for the synthesis and characterization of 6-Chloroquinolin-2-amine.
A common route for the synthesis of 2-aminoquinoline derivatives involves the nucleophilic substitution of a corresponding 2-chloroquinoline precursor. The logical workflow for a potential synthesis of 6-Chloroquinolin-2-amine from p-chloroaniline is depicted below.
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 or 400 MHz NMR spectrometer.[1][14] Tune and shim the instrument to the appropriate solvent frequency.
-
¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Sample Introduction: Introduce the sample via a suitable ionization method. For a compound of this nature, Electrospray Ionization (ESI) is common. Dissolve a small amount of the sample (~1 mg/mL) in a solvent like methanol or acetonitrile.
-
Ionization: Operate the ESI source in positive ion mode to generate the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of chlorine.[12] If using a high-resolution mass spectrometer (HRMS), the exact mass can be used to confirm the elemental composition.
-
Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid powders.[15] Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.
-
Sample Spectrum: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Analyze the spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule (N-H, C-N, C-Cl, aromatic C-H, and C=C/C=N bonds).[13]
Biological Context and Potential Signaling Pathway
Quinoline derivatives are of significant interest in drug discovery due to their diverse biological activities.[1][16] Studies on structurally related chloroquinolines have identified potential anticancer properties, with some compounds targeting specific cellular pathways.[17] For instance, the Adenosine A2B receptor (A2BAR) has been identified as a potential target for novel chloroquinoline-based anticancer agents.[17] Inhibition of this receptor can disrupt signaling cascades that promote cell proliferation.
The diagram below illustrates a hypothetical signaling pathway where 6-Chloroquinolin-2-amine could act as an antagonist to the A2BAR, leading to an anti-proliferative effect in cancer cells.
References
- 1. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. 6-Chloroquinolin-2-amine, CasNo.18672-02-1 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 7-Chloroquinolin-6-amine | C9H7ClN2 | CID 237126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. 4-Chloroquinolin-2-amine | C9H7ClN2 | CID 14067407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloroquinolin-6-amine | 238756-47-3 [sigmaaldrich.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-... [onlinescientificresearch.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
